Ethyl 2,7-naphthyridine-4-carboxylate
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Overview
Description
Ethyl 2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7-naphthyridine-4-carboxylate typically involves the condensation of 2-chloropyridine-4-amine with ethyl formate, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction . The cyclization step is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthyridines.
Scientific Research Applications
Ethyl 2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 2,7-naphthyridine-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The compound may also interfere with cellular pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2,7-naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,6-Naphthyridine: Exhibits significant anticancer properties.
1,8-Naphthyridine: Used in the development of fluorescent dyes and sensors.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl 2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-13-6-8-5-12-4-3-9(8)10/h3-7H,2H2,1H3 |
InChI Key |
IQQYGUANYVGIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CN=CC2=CN=C1 |
Origin of Product |
United States |
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